BAM 15

Description

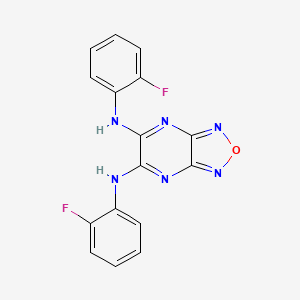

Structure

3D Structure

Propriétés

IUPAC Name |

5-N,6-N-bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N6O/c17-9-5-1-3-7-11(9)19-13-14(20-12-8-4-2-6-10(12)18)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGJBRZAJRPPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of BAM15 in Mitochondrial Uncoupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAM15 is a novel small molecule mitochondrial protonophore that has garnered significant attention for its potent and selective mitochondrial uncoupling activity. Unlike classical uncouplers, BAM15 exhibits a favorable safety profile, making it a promising therapeutic candidate for a range of metabolic disorders, including obesity and type 2 diabetes. This technical guide provides an in-depth exploration of the core mechanism of action of BAM15, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Protonophoric Shuttle

BAM15 functions as a protonophore, a lipophilic molecule that can bind to protons and transport them across the inner mitochondrial membrane (IMM), dissipating the proton motive force.[1][2][3][4] This uncouples the process of oxidative phosphorylation from ATP synthesis.[1]

The core mechanism can be summarized in the following steps:

-

Protonation in the Intermembrane Space (IMS): The IMS has a higher proton concentration (lower pH) due to the action of the electron transport chain (ETC). In this acidic environment, BAM15 becomes protonated.

-

Translocation across the IMM: The protonated, neutral form of BAM15 diffuses across the lipid bilayer of the IMM into the mitochondrial matrix.

-

Deprotonation in the Matrix: The mitochondrial matrix has a lower proton concentration (higher pH). Here, BAM15 releases its proton, contributing to the dissipation of the proton gradient.

-

Return to the IMS: The anionic form of BAM15 then returns to the IMS to repeat the cycle.

This continuous shuttling of protons bypasses ATP synthase, leading to an increase in the rate of electron transport and oxygen consumption as the cell attempts to re-establish the proton gradient. The energy that would have been used for ATP synthesis is instead dissipated as heat.

Signaling Pathways and Downstream Effects

The primary molecular consequence of BAM15-mediated mitochondrial uncoupling is a decrease in the cellular ATP/ADP ratio. This energy deficit activates key metabolic signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway.

AMPK Activation

Activation of AMPK is a central event in the cellular response to BAM15. Phosphorylation of AMPK at threonine 172 (p-AMPKT172) initiates a cascade of downstream effects aimed at restoring cellular energy homeostasis.

Downstream Metabolic Effects

Activated AMPK phosphorylates numerous downstream targets, leading to:

-

Enhanced Glucose Uptake: AMPK phosphorylates AS160, which in turn promotes the translocation of GLUT4 transporters to the plasma membrane, increasing glucose uptake into cells.

-

Increased Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). This relieves the inhibition of fatty acid transport into the mitochondria, thereby increasing fatty acid oxidation.

-

Mitochondrial Biogenesis: BAM15 has been shown to enhance the activity of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and characteristics of BAM15.

Table 1: In Vitro Efficacy of BAM15

| Parameter | Value | Cell Line | Reference |

| EC50 (Mitochondrial Respiration) | 270 nM | L6 myoblasts | |

| EC50 (Mitochondrial Uncoupling) | 1.5 µM | Rat L6 myoblasts | |

| Maximal Respiration vs. FCCP | Higher | L6 myoblasts, various cell lines | |

| Cytotoxicity (Caspase 3/7 Activity) | No significant activity up to 40 µM | C2C12 myotubes | |

| Plasma Membrane Depolarization | None | L6 myoblasts |

Table 2: Comparison of BAM15 and FCCP on Mitochondrial Respiration

| Feature | BAM15 | FCCP | Reference |

| Maximal Respiration Rate | Sustained high rate over a broad concentration range | Narrow effective concentration range before inhibition | |

| Toxicity | Lower cytotoxicity | Higher cytotoxicity at concentrations above optimal | |

| Off-Target Effects | Does not depolarize the plasma membrane | Can depolarize the plasma membrane | |

| Mitochondrial Respiratory Half-life | Extended | Shorter |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Measurement of Mitochondrial Respiration (Seahorse XF Assay)

The Seahorse XF Analyzer is a standard tool for assessing mitochondrial function. A typical mitochondrial stress test protocol involves the sequential injection of mitochondrial inhibitors and uncouplers.

Protocol:

-

Cell Seeding: Seed cells (e.g., C2C12 myotubes) in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with XF assay medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Instrument Setup: Calibrate the Seahorse XF96 analyzer.

-

Sequential Injections:

-

Baseline: Measure the basal oxygen consumption rate (OCR).

-

Port A: Inject Oligomycin (1-2.5 µM final concentration) to inhibit ATP synthase and measure ATP-linked respiration.

-

Port B: Inject a titrated concentration of BAM15 or FCCP to induce maximal respiration.

-

Port C: Inject a mixture of Rotenone (Complex I inhibitor, 0.5 µM) and Antimycin A (Complex III inhibitor, 0.5 µM) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Calculate parameters such as basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Membrane Potential (TMRM Assay)

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

Protocol:

-

Cell Culture: Grow cells (e.g., L6 myoblasts) on glass-bottom dishes or in a 96-well plate.

-

TMRM Staining: Incubate cells with 125 nM TMRM for 30 minutes at 37°C.

-

Treatment: Treat the cells with desired concentrations of BAM15 or a vehicle control for a specified duration (e.g., 10 minutes).

-

Imaging/Flow Cytometry:

-

Microscopy: Acquire fluorescent images to visualize the change in mitochondrial fluorescence.

-

Flow Cytometry: Analyze the cell population for a shift in fluorescence intensity, indicating mitochondrial depolarization.

-

Cytotoxicity Assessment (Caspase-3/7 Activity Assay)

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent or fluorescent substrate-based assay.

Protocol:

-

Cell Treatment: Seed cells (e.g., C2C12 myoblasts) in a 96-well plate and treat with various concentrations of BAM15, a positive control (e.g., DNP, FCCP, or staurosporine), and a vehicle control for a specified period (e.g., 16 hours).

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for caspase-3/7 in a buffer that promotes cell lysis.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

-

Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence is indicative of increased caspase-3/7 activity and apoptosis.

Logical Relationships and Summary

The mechanism of BAM15 action is a logical cascade of events, from its direct physical interaction with the inner mitochondrial membrane to the systemic metabolic changes it induces.

Conclusion

BAM15 represents a significant advancement in the field of mitochondrial uncouplers. Its ability to potently and safely uncouple mitochondria, leading to the activation of the master metabolic regulator AMPK, underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to further investigate and harness the unique properties of BAM15 for the treatment of metabolic diseases. The superior safety and efficacy profile of BAM15 compared to older-generation uncouplers positions it as a highly promising candidate for clinical development.

References

- 1. BAM15, a Mitochondrial Uncoupling Agent, Attenuates Inflammation in the LPS Injection Mouse Model: An Adjunctive Anti-Inflammation on Macrophages and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. embopress.org [embopress.org]

- 4. Mitochondrial uncoupler BAM15 inhibits artery constriction and potently activates AMPK in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

The Mitochondrial Uncoupler BAM15: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAM15 is a novel small molecule mitochondrial protonophore uncoupler that has garnered significant attention for its potential therapeutic applications in metabolic diseases, including obesity, insulin (B600854) resistance, and nonalcoholic fatty liver disease (NAFLD). Unlike previous generations of mitochondrial uncouplers, BAM15 exhibits a favorable safety profile, demonstrating efficacy without inducing hyperthermia or altering food intake in preclinical models.[1] This document provides a comprehensive technical overview of BAM15, detailing its chemical structure, a step-by-step synthesis protocol, and its core mechanism of action. Quantitative data are presented for clarity, and key processes are visualized through pathway and workflow diagrams to facilitate understanding.

Chemical Structure and Properties

BAM15 is structurally characterized by a central[2][3][4]oxadiazolo[3,4-b]pyrazine core symmetrically substituted with two 2-fluorophenylamino groups.[5] This specific arrangement confers its ability to function as a protonophore, shuttling protons across the inner mitochondrial membrane.

Table 1: Physicochemical Properties of BAM15

| Property | Value | Reference(s) |

| IUPAC Name | N⁵,N⁶-bis(2-fluorophenyl)-oxadiazolo[3,4-b]pyrazine-5,6-diamine | |

| CAS Number | 210302-17-3 | |

| Molecular Formula | C₁₆H₁₀F₂N₆O | |

| Molecular Weight | 340.29 g/mol | |

| Appearance | White to off-white or bright yellow solid powder | |

| SMILES | FC1=CC=CC=C1NC2=NC3=NON=C3N=C2NC4=C(C=CC=C4)F | |

| InChI Key | OEGJBRZAJRPPHL-UHFFFAOYSA-N |

Table 2: Solubility Data for BAM15

| Solvent | Concentration | Reference(s) |

| DMSO | ≥ 16.67 mg/mL (≥ 48.98 mM) | |

| DMF | ~20 mg/mL | |

| Ethanol | ~1 mg/mL | |

| Water | Insoluble |

Synthesis of BAM15

The synthesis of BAM15 is a two-step process starting from commercially available precursors. The key steps involve the formation of a dichlorinated heterocyclic intermediate, followed by a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of 5,6-dichloro-oxadiazolo[3,4-b]pyrazine

The synthesis begins with the reaction of diaminofurazan (also known as 3,4-diaminofurazan) and oxalic acid in an acidic aqueous solution. The resulting dihydroxy intermediate is then chlorinated to yield the key precursor, 5,6-dichloro-oxadiazolo[3,4-b]pyrazine.

Step 2: Synthesis of BAM15 (N⁵,N⁶-bis(2-fluorophenyl)-oxadiazolo[3,4-b]pyrazine-5,6-diamine)

The dichlorinated intermediate from Step 1 undergoes a nucleophilic substitution reaction with 2-fluoroaniline (B146934). In this reaction, the amine groups of two 2-fluoroaniline molecules displace the two chlorine atoms on the pyrazine (B50134) ring to form the final product, BAM15.

Mechanism of Action and Signaling Pathway

BAM15 functions as a mitochondrial protonophore uncoupler. It transports protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to produce ATP. This uncoupling of nutrient oxidation from ATP synthesis leads to an increase in mitochondrial respiration and a higher rate of caloric expenditure as the cell attempts to compensate for the reduced efficiency of ATP production.

The decrease in ATP levels and corresponding increase in AMP levels activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK initiates downstream signaling cascades that promote catabolic processes, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic processes, thereby improving metabolic health.

Quantitative Biological Activity

The efficacy of BAM15 as a mitochondrial uncoupler has been quantified in various cell-based assays. The most common metric is the EC₅₀, which represents the concentration of the compound that elicits a half-maximal response in oxygen consumption rate (OCR).

Table 3: In Vitro Efficacy of BAM15

| Assay Parameter | Cell Line | Value | Reference(s) |

| EC₅₀ (Uncoupling) | L6 Myoblasts | 270 nM | |

| EC₅₀ (Uncoupling) | L6 Myoblasts | 190 nM |

Experimental Protocols

General Synthesis of BAM15

This protocol is adapted from the supplementary information of related publications and provides a general methodology.

-

Preparation of Intermediate (7): Diaminofurazan (1 equivalent) and oxalic acid (1 equivalent) are refluxed in a 10% aqueous HCl solution. After cooling, the resulting solid is filtered and dried. This intermediate is then treated with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) and heated to produce 5,6-dichloro-oxadiazolo[3,4-b]pyrazine (7).

-

Synthesis of BAM15: The dichloro-intermediate 7 (1 equivalent) is dissolved in tetrahydrofuran (B95107) (THF). To this solution, 2-fluoroaniline (2.2 equivalents) is added. The reaction mixture is heated to reflux and stirred overnight.

-

Purification: After cooling to room temperature, the reaction mixture is filtered to remove the 2-fluoroaniline hydrochloride precipitate. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by crystallization, typically from a solvent like THF or by column chromatography, to yield BAM15 as a bright yellow solid.

Oxygen Consumption Rate (OCR) Assay Protocol

This protocol outlines the general steps for determining mitochondrial uncoupling activity in vitro.

-

Cell Culture: L6 myoblast cells are seeded into specialized microplates (e.g., Seahorse XF plates) and allowed to adhere and grow to a confluent monolayer.

-

Compound Preparation: A stock solution of BAM15 is prepared in DMSO. This stock is then serially diluted in assay medium to create a range of desired final concentrations.

-

Assay Execution: The cell culture medium is replaced with the assay medium. The microplate is placed into a real-time cell metabolic analyzer (e.g., Seahorse XF Analyzer). Baseline OCR measurements are recorded.

-

Compound Injection: The various concentrations of BAM15 are sequentially injected into the wells. OCR is measured continuously after each injection to determine the dose-dependent effect on cellular respiration.

-

Data Analysis: The OCR data is analyzed to generate a dose-response curve. The EC₅₀ value is calculated from this curve, representing the concentration of BAM15 that stimulates 50% of the maximal uncoupled respiration.

Conclusion

BAM15 is a potent and selective mitochondrial uncoupler with a well-defined chemical structure and a straightforward synthetic pathway. Its mechanism of action, centered on the dissipation of the mitochondrial proton gradient and subsequent activation of the AMPK pathway, makes it a highly promising candidate for the treatment of metabolic disorders. The provided data and protocols offer a foundational resource for researchers and professionals engaged in the study and development of novel metabolic therapeutics.

References

- 1. debuglies.com [debuglies.com]

- 2. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]

- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

BAM15: A Novel Mitochondrial Uncoupler for the Treatment of Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The rising prevalence of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), presents a significant global health challenge.[1] Mitochondrial dysfunction is increasingly recognized as a key pathophysiological driver of these conditions. This has spurred interest in therapeutic strategies that target mitochondria to improve metabolic homeostasis. BAM15, a novel small molecule mitochondrial uncoupler, has emerged as a promising therapeutic agent with a distinct mechanism of action and a favorable preclinical safety profile.[2][3] This technical guide provides a comprehensive overview of BAM15, including its core mechanism, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

BAM15 is a potent and selective mitochondrial protonophore uncoupler.[2][3] It functions by transporting protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that is normally used by ATP synthase to produce ATP. This uncoupling of oxidative phosphorylation from ATP synthesis leads to a compensatory increase in the rate of electron transport chain activity and oxygen consumption to maintain the proton-motive force. The net effect is an increase in cellular respiration and energy expenditure, with the excess energy dissipated as heat.

Unlike first-generation mitochondrial uncouplers such as 2,4-dinitrophenol (B41442) (DNP), BAM15 exhibits a wider therapeutic window and a more favorable safety profile. It does not significantly affect the plasma membrane potential and shows lower cytotoxicity. A key downstream effector of BAM15's action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The reduction in cellular ATP levels by BAM15 leads to an increase in the AMP:ATP ratio, which allosterically activates AMPK. Activated AMPK, in turn, phosphorylates downstream targets to promote catabolic processes that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic processes that consume ATP, like lipogenesis.

Signaling Pathway of BAM15-Mediated Metabolic Regulation

Caption: BAM15 dissipates the mitochondrial proton gradient, leading to AMPK activation and metabolic benefits.

Quantitative Preclinical Data

In Vitro Potency and Pharmacokinetics

BAM15 demonstrates potent mitochondrial uncoupling activity in various cell lines and has favorable pharmacokinetic properties in preclinical models.

| Parameter | Value | Species/Cell Line | Reference |

| EC50 (Mitochondrial Respiration) | 1.4 µM | C2C12 myotubes | |

| EC50 (Mitochondrial Respiration) | 270 nM | L6 myoblast mitochondria | |

| IC50 (Vasorelaxation) | Comparable to CCCP and niclosamide | Rat mesenteric arteries | |

| IC50 (Cell Viability) | 27.07 µM | Vero cells | |

| Oral Bioavailability | 67% | C57BL/6J mice | |

| Peak Plasma Concentration (Cmax) | 8.2 µM (10 mg/kg p.o.) | C57BL/6J mice | |

| Time to Peak Concentration (Tmax) | 0.25 hours (10 mg/kg i.p.) | Mice | |

| Half-life (t1/2) | 1.7 hours (p.o.) | C57BL/6J mice |

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

BAM15 treatment in mice fed a high-fat diet demonstrates significant effects on body weight, adiposity, and glucose metabolism.

| Parameter | Control (High-Fat Diet) | BAM15 (0.1% w/w in HFD) | % Change vs. Control | Reference |

| Body Weight Gain (g) after 3 weeks | ~4g | ~ -1g (Weight loss) | - | |

| Fat Mass Gain after 8 days | ~2g | No significant gain | Prevents fat mass gain | |

| Fasting Blood Glucose (mg/dL) | ~150 | ~125 | ~17% decrease | |

| Fasting Plasma Insulin (B600854) (ng/mL) | ~4.0 | ~1.5 | ~62.5% decrease | |

| Glucose Tolerance (AUC during IPGTT) | Increased | Significantly Improved | Improved glucose clearance | |

| Energy Expenditure (kcal/hr/kg^0.75) | ~12.5 (dark phase) | ~14.5 (dark phase) | ~16% increase | |

| Respiratory Exchange Ratio (RER) | ~0.86 (dark phase) | ~0.82 (dark phase) | Lower RER indicates increased fat oxidation | |

| Liver Triglycerides | Doubled vs. chow | Corrected to chow levels | ~50% decrease vs. HFD control | |

| Plasma Triglycerides | Elevated | 29% decrease | 29% decrease | |

| Food Intake | No significant difference | No significant difference | - | |

| Body Temperature | No significant difference | No significant difference | - |

In Vivo Efficacy in a db/db Mouse Model of Type 2 Diabetes

BAM15 treatment in genetically diabetic db/db mice shows robust improvements in glycemic control and reduction of hepatic steatosis.

| Parameter | Control (db/db) | BAM15 (0.2% w/w in chow) | % Change vs. Control | Reference |

| Fasting Blood Glucose | Severely elevated | Normalized to lean control levels | Significant decrease | |

| Glucose Tolerance (AUC during GTT) | Severely impaired | Normalized to lean control levels | Significant improvement | |

| Liver Triglycerides | Significantly elevated | Significantly decreased | Significant reduction | |

| Serum Triglycerides | Significantly elevated | Significantly decreased | Significant reduction | |

| Body Weight | Increased | Decreased | Reduction |

Detailed Experimental Protocols

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

Experimental Workflow for a Typical In Vivo DIO Study

Caption: Workflow for assessing BAM15 efficacy in a diet-induced obesity mouse model.

Protocol:

-

Animal Model: Male C57BL/6J mice, 10 weeks of age.

-

Diet-Induced Obesity: Mice are fed a high-fat diet (HFD), typically 60% kcal from fat, for 10 weeks to induce obesity and insulin resistance.

-

Treatment Groups: Mice are randomized into a control group (continued HFD) and a treatment group (HFD supplemented with 0.1% w/w BAM15).

-

Drug Administration: BAM15 is admixed into the HFD. Food and water are provided ad libitum.

-

Monitoring: Body weight and food intake are recorded daily or weekly.

-

Glucose and Insulin Tolerance Tests (GTT/ITT):

-

GTT: After a 6-hour fast, mice are intraperitoneally (i.p.) injected with glucose (2 g/kg body weight). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

ITT: After a 4-hour fast, mice are i.p. injected with insulin (0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

-

-

Metabolic Cage Analysis: Mice are housed individually in metabolic cages for 24-48 hours to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity.

-

Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and blood and tissues (liver, adipose tissue, skeletal muscle) are collected for biochemical assays, gene expression analysis, and histology.

Mitochondrial Respiration Assay in Intact Cells

Protocol:

-

Cell Culture: C2C12 myoblasts are seeded in a Seahorse XF cell culture microplate and differentiated into myotubes.

-

Assay Medium: Prior to the assay, the culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator for 1 hour.

-

Mitochondrial Stress Test: The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR). The assay involves the sequential injection of:

-

BAM15 (or vehicle control): To measure the uncoupled respiration.

-

Oligomycin (e.g., 1 µM): An ATP synthase inhibitor, to determine ATP-linked respiration.

-

FCCP (e.g., 1 µM): A potent uncoupler, to determine maximal respiration.

-

Rotenone/Antimycin A (e.g., 0.5 µM each): Complex I and III inhibitors, to determine non-mitochondrial respiration.

-

-

Data Analysis: The OCR values are used to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Glucose Uptake Assay in C2C12 Myotubes

Protocol:

-

Cell Culture and Treatment: C2C12 myotubes are treated with BAM15 (e.g., 20 µM) or vehicle for 16 hours.

-

Serum Starvation: Cells are serum-starved for 4 hours prior to the assay.

-

Glucose Uptake:

-

Cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose), in the presence or absence of insulin (e.g., 100 nM) for 30 minutes.

-

The uptake is stopped by washing the cells with ice-cold PBS.

-

-

Quantification: The fluorescence intensity of the cell lysate is measured using a plate reader to quantify glucose uptake.

Western Blot Analysis of AMPK Signaling

Protocol:

-

Cell Lysis and Protein Quantification: C2C12 myotubes treated with BAM15 are lysed, and the protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (10-25 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry. The ratio of phosphorylated AMPK to total AMPK is calculated.

Safety and Tolerability

Preclinical studies have demonstrated that BAM15 has a favorable safety profile. In mice, BAM15 treatment did not lead to significant changes in body temperature, a common adverse effect of other mitochondrial uncouplers. Furthermore, no signs of tissue damage were observed in key organs such as the liver, heart, and kidneys, as assessed by histological analysis and plasma biomarkers. Chronic administration of BAM15 did not adversely affect food intake or lean body mass.

Future Directions

While the preclinical data for BAM15 are highly promising, further research is needed to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Long-term safety and efficacy studies: To assess the chronic effects of BAM15 treatment.

-

Pharmacokinetic and pharmacodynamic studies in larger animal models: To better predict its behavior in humans.

-

Clinical trials: To evaluate the safety, tolerability, and efficacy of BAM15 in patients with metabolic diseases.

-

Exploration of therapeutic potential in other diseases: The mechanism of BAM15 suggests it may have applications in other conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases and certain cancers.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of BAM15 is currently limited to preclinical research.

References

- 1. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BAM15 in Dissipating the Mitochondrial Proton Gradient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAM15 is a novel small molecule mitochondrial protonophore that acts as a potent and selective mitochondrial uncoupler.[1][2][3] By disrupting the electrochemical gradient across the inner mitochondrial membrane, BAM15 stimulates a high rate of mitochondrial respiration and increases energy expenditure, offering a promising therapeutic avenue for a range of metabolic diseases, including obesity and diabetes.[1][4] This technical guide provides an in-depth analysis of BAM15's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Mitochondrial respiration is intrinsically coupled to ATP synthesis via the proton motive force, a proton gradient established across the inner mitochondrial membrane by the electron transport chain (ETC). BAM15, as a lipophilic weak acid, functions by transporting protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient uncouples electron transport from ATP production. Consequently, the ETC accelerates in an attempt to re-establish the gradient, leading to a significant increase in oxygen consumption and substrate oxidation. Unlike classical uncouplers such as 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), BAM15 exhibits a superior safety profile, with lower cytotoxicity and no off-target effects on the plasma membrane potential.

Quantitative Data on BAM15 Efficacy and Comparison

The following tables summarize key quantitative data on the efficacy of BAM15 and compare it to other well-known mitochondrial uncouplers.

| Parameter | BAM15 | FCCP | DNP | Reference |

| EC50 for Mitochondrial Uncoupling | 270 nM (L6 myoblast mitochondria) | - | - | |

| 1.5 µM (rat L6 myoblasts) | - | - | ||

| Maximal Respiration Rate | Higher than FCCP | - | Lower than BAM15 and FCCP | |

| Cytotoxicity (Caspase 3/7 Activation) | No significant activation up to 40 µM | Activated at 10 µM | Activated at 5 µM | |

| Effect on Cell Viability | No alteration up to 100 µM | - | - |

Table 1: In Vitro Efficacy and Cytotoxicity of BAM15 Compared to FCCP and DNP. This table highlights the potent uncoupling activity of BAM15 and its significantly better safety profile compared to traditional uncouplers.

| Parameter | Value | Conditions | Reference |

| Increase in Proton Leak | Significant increase | 16-h treatment of C2C12 cells | |

| Increase in Basal Respiration | Significant increase | 16-h treatment of C2C12 cells | |

| Increase in Spare Respiratory Capacity | Significant increase | 16-h treatment of C2C12 cells | |

| Effect on ATP-linked Respiration | No significant change | 16-h treatment of C2C12 cells | |

| Oral Bioavailability | 67% | In vivo mouse models | |

| Half-life | 1.7 hours | In vivo mouse models |

Table 2: Key Bioenergetic and Pharmacokinetic Parameters of BAM15. This table provides quantitative insights into how BAM15 affects cellular respiration and its characteristics when used in vivo.

Signaling Pathways Activated by BAM15

BAM15-mediated mitochondrial uncoupling leads to a decrease in the cellular ATP/AMP ratio, which is a key signal for the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, orchestrates a metabolic switch towards catabolic processes to restore energy homeostasis. This includes stimulating glucose uptake and fatty acid oxidation.

References

- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]

- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

Unlocking Cellular Energy Expenditure: A Technical Guide to the Mitochondrial Uncoupler BAM15

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of BAM15, a novel mitochondrial protonophore uncoupler, and its profound effects on cellular energy expenditure. By presenting a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate them, this document serves as a vital resource for professionals engaged in metabolic research and the development of therapeutics for obesity, diabetes, and other metabolic disorders.

Introduction: The Role of Mitochondrial Uncoupling in Energy Homeostasis

Mitochondria are the primary sites of cellular energy production, where the process of oxidative phosphorylation couples substrate oxidation to ATP synthesis. This coupling is highly efficient but can be modulated by mitochondrial uncouplers, small molecules that dissipate the proton gradient across the inner mitochondrial membrane. This uncoupling leads to an increase in oxygen consumption and energy expenditure as the cell attempts to compensate for the reduced ATP synthesis efficiency. BAM15 has emerged as a promising therapeutic agent due to its potent and selective mitochondrial uncoupling activity, offering a potential strategy to combat metabolic diseases by increasing energy expenditure.[1][2][3][4]

Core Mechanism of Action of BAM15

BAM15 acts as a protonophore, directly transporting protons across the inner mitochondrial membrane, thereby bypassing ATP synthase.[5] This dissipation of the proton motive force uncouples the electron transport chain from ATP production, resulting in a compensatory increase in the rate of electron transport and consequently, oxygen consumption, to maintain cellular energy homeostasis. This process effectively "revs up" the metabolic engine, leading to increased caloric expenditure.

A key feature of BAM15 is its ability to induce sustained mitochondrial respiration with lower cytotoxicity compared to classical uncouplers like DNP and FCCP. It selectively depolarizes the mitochondrial membrane without significantly affecting the plasma membrane potential, which is a crucial safety advantage.

Quantitative Effects of BAM15 on Cellular Metabolism

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a clear comparison of the effects of BAM15 on various metabolic parameters.

Table 1: In Vitro Effects of BAM15 on Cell Viability and Mitochondrial Respiration

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Viability (NADH dehydrogenase activity) | C2C12 myotubes | Up to 100 µM (16h) | No significant change in cell viability. | |

| Apoptosis (Caspase 3/7 activity) | C2C12 myotubes | Up to 40 µM (16h) | No induction of Caspase 3/7 activity. Significantly lower than DNP and FCCP at equivalent doses. | |

| EC50 for Mitochondrial Uncoupling | L6 myoblasts | 270 nM | Half-maximal effective concentration to uncouple oxidative phosphorylation. | |

| Oxygen Consumption Rate (OCR) - Basal Respiration | C2C12 cells | 10 µM (16h) | Increased (P = 0.037) | |

| 20 µM (16h) | Increased (P = 0.0072) | |||

| Oxygen Consumption Rate (OCR) - Proton Leak | C2C12 cells | 10 µM (16h) | Increased (P = 0.0002) | |

| 20 µM (16h) | Increased (P < 0.0001) | |||

| Coupling Efficiency | C2C12 cells | 10 µM (16h) | Decreased (P < 0.0001) | |

| 20 µM (16h) | Decreased (P < 0.0001) | |||

| Maximal Respiration | C2C12 cells | 10 µM (16h) | Increased (P = 0.0192) | |

| Spare Respiratory Capacity | C2C12 cells | 20 µM (16h) | Increased (P = 0.0179) |

Table 2: In Vivo Effects of BAM15 in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment | Duration | Effect | Reference |

| Body Weight | 0.1% w/w BAM15 in 60% HFD | 3 weeks | Resistant to weight gain compared to control. | |

| Fat Mass | 0.1% w/w BAM15 in 60% HFD | 3 weeks | Significantly reduced compared to control. | |

| Lean Mass | 0.1% w/w BAM15 in 60% HFD | 3 weeks | Preserved compared to calorie-restricted group. | |

| Food Intake | 0.1% w/w BAM15 in 60% HFD | 3 weeks | No significant change compared to control. | |

| Body Temperature | 0.1% w/w BAM15 in 60% HFD | 3 weeks | No significant change. | |

| Glucose Tolerance (IPGTT) | 0.1% w/w BAM15 in 60% HFD | 3 weeks | Improved glucose clearance. | |

| Insulin Sensitivity (HOMA-IR) | 0.1% w/w BAM15 in 60% HFD | 3 weeks | Significantly reduced (improved sensitivity). | |

| Hepatic Lipid Accumulation | 0.1% w/w BAM15 in 60% HFD | 3 weeks | ~75% reduction. |

Signaling Pathways Modulated by BAM15

BAM15-induced mitochondrial uncoupling leads to a decrease in the cellular ATP/AMP ratio, which is a key signal for the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, orchestrates a metabolic switch towards catabolic processes to restore cellular energy levels.

Key downstream effects of AMPK activation by BAM15 include:

-

Increased Glucose and Fatty Acid Uptake: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane and enhances fatty acid oxidation.

-

Inhibition of Lipogenesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.

-

Mitochondrial Biogenesis: BAM15 treatment has been shown to enhance the activity of PGC-1α, a master regulator of mitochondrial biogenesis. This leads to an increase in the number and function of mitochondria.

The following diagram illustrates the core signaling pathway activated by BAM15.

Caption: BAM15 signaling pathway leading to increased energy expenditure.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of BAM15.

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxicity of BAM15.

-

Cell Lines: C2C12 mouse myotubes.

-

Methodology:

-

Cell Culture: Differentiate C2C12 myoblasts into myotubes.

-

Treatment: Treat differentiated myotubes with varying concentrations of BAM15 (e.g., 0-100 µM) for a specified duration (e.g., 16 hours).

-

Viability Assay (NADH dehydrogenase activity): Use a commercially available cell counting kit (e.g., CCK-8) to measure the activity of NADH dehydrogenase, which correlates with the number of viable cells.

-

Apoptosis Assay (Caspase 3/7 Activity): Utilize a luminescent assay to measure the activity of caspase 3 and 7, key executioner caspases in the apoptotic pathway.

-

-

Data Analysis: Express results as a percentage of the vehicle-treated control.

Measurement of Oxygen Consumption Rate (OCR)

-

Objective: To quantify the effect of BAM15 on mitochondrial respiration.

-

Apparatus: Seahorse XFe24 or similar extracellular flux analyzer.

-

Cell Lines: C2C12 myotubes, AML12 hepatocytes, 3T3-L1 adipocytes.

-

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Treatment: Treat cells with BAM15 for a specified duration (e.g., 16 hours) prior to the assay.

-

Mitochondrial Stress Test: Sequentially inject oligomycin (B223565) (ATP synthase inhibitor), FCCP (a classical uncoupler, to measure maximal respiration), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, to measure non-mitochondrial respiration).

-

Data Acquisition: The instrument measures the oxygen consumption rate (OCR) in real-time.

-

-

Data Analysis: Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

Western Blot Analysis for AMPK Activation

-

Objective: To assess the activation of the AMPK signaling pathway.

-

Cell Lines: C2C12 myotubes.

-

Methodology:

-

Treatment: Treat cells with BAM15 for the desired time.

-

Protein Extraction: Lyse cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for total AMPK and phosphorylated AMPK (p-AMPK, typically at Threonine 172).

-

Detection: Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

-

-

Data Analysis: Quantify band intensity and express the level of p-AMPK relative to total AMPK.

The following diagram illustrates a typical experimental workflow for assessing the in vitro effects of BAM15.

Caption: A generalized workflow for in vitro experiments with BAM15.

Conclusion and Future Directions

BAM15 represents a significant advancement in the field of mitochondrial uncouplers, demonstrating potent effects on cellular energy expenditure with a favorable safety profile in preclinical studies. Its mechanism of action, centered on the activation of the AMPK signaling pathway, provides a solid rationale for its therapeutic potential in metabolic diseases. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers seeking to further investigate the properties of BAM15 and related compounds.

Future research should focus on elucidating the long-term effects of BAM15, exploring its potential in other disease models, and ultimately, translating these promising preclinical findings into clinical applications. The development of novel delivery methods to address its high lipophilicity will also be crucial for its therapeutic success.

References

- 1. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

Unraveling BAM15: A Technical Guide to a Novel Mitochondrial Uncoupler

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAM15 is a novel, potent, and selective mitochondrial uncoupler that has emerged as a promising therapeutic agent for a range of metabolic diseases. By dissociating oxidative phosphorylation from ATP synthesis, BAM15 increases mitochondrial respiration and energy expenditure. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of BAM15, presenting key data and experimental methodologies to support further research and drug development efforts.

Discovery and Development

BAM15, chemically known as (2-fluorophenyl){6---INVALID-LINK--}amine, was identified through a screening of a small molecule chemical library for compounds that could selectively depolarize the inner mitochondrial membrane without affecting the plasma membrane.[1][2] The research, led by Webster Santos at Virginia Tech, aimed to overcome the toxicity issues associated with previous mitochondrial uncouplers like 2,4-dinitrophenol (B41442) (DNP).[3][4] The development of BAM15 and its analogs has been a collaborative effort involving researchers from Virginia Tech and the University of Virginia, among others.[5] While the precise preclinical development timeline is not publicly detailed, the initial identification and characterization were published around 2013-2015, with significant preclinical in vivo data emerging in 2020.

Mechanism of Action

BAM15 functions as a protonophore, a lipophilic small molecule that transports protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of respiration from ATP synthesis dissipates the proton motive force, leading to an increase in oxygen consumption and energy expenditure as the electron transport chain works to re-establish the proton gradient. A key feature of BAM15 is its high selectivity for the mitochondrial membrane, with minimal off-target effects on the plasma membrane, a significant advantage over older uncouplers.

The signaling pathways modulated by BAM15-induced energy stress include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). AMPK activation, a response to reduced ATP levels, stimulates glucose uptake and fatty acid oxidation. PGC-1α activation promotes mitochondrial biogenesis.

Signaling Pathway of BAM15

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of BAM15 and its derivatives generally involves a dichlorofurazanopyrazine intermediate. Structure-activity relationship studies have revealed the critical importance of the furazan, pyrazine, and aniline (B41778) rings for its protonophore activity. Modifications to the aniline moiety have been explored to optimize potency and pharmacokinetic properties. For instance, hydroxylamine (B1172632) and hydrazine (B178648) derivatives of BAM15 have been synthesized and evaluated, with some hydroxylamine analogs showing greater potency than the parent compound.

Quantitative Data

The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of BAM15.

| Parameter | Value | Cell Line/Model | Reference |

| EC50 (Oxygen Consumption Rate) | 1.4 µM | Normal murine liver (NMuLi) cells | |

| 0.27 µM | L6 myoblasts | ||

| 340 nM (hydroxylamine analog 4e) | L6 myoblasts | ||

| 4.6 µM (hydrazine analog 5a) | L6 myoblasts | ||

| IC50 (Cell Viability) | > 40 µM | C2C12 myotubes | |

| 27.07 µM | Vero cells |

| In Vivo Study | Model | Dosage | Key Findings | Reference |

| Obesity Prevention | Diet-induced obese C57BL/6J mice | 0.1% w/w in diet (~85 mg/kg/day) | Resistant to weight gain, improved body composition and glycemic control. | |

| Insulin (B600854) Resistance Reversal | Diet-induced obese mice | Not specified | Decreased insulin resistance. | |

| Pharmacokinetics | Mice | Not specified | Short half-life (~15-27 min for analogs). |

Experimental Protocols

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

This protocol is a generalized procedure based on methodologies described in the cited literature.

Objective: To determine the effect of BAM15 on mitochondrial respiration in cultured cells using a Seahorse XF Analyzer.

Materials:

-

Cultured cells (e.g., L6 myoblasts, C2C12 myotubes)

-

Seahorse XF Cell Culture Microplates

-

Assay medium (e.g., DMEM without sodium bicarbonate, supplemented with glucose, pyruvate, and L-glutamine)

-

BAM15 stock solution (in DMSO)

-

Oligomycin, FCCP, Rotenone/Antimycin A

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment (for chronic exposure): Treat cells with desired concentrations of BAM15 for a specified duration (e.g., 16 hours).

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

-

Assay Protocol:

-

Load the injection ports of the sensor cartridge with compounds for sequential injection:

-

Port A: BAM15 (for acute exposure) or assay medium (for chronic exposure).

-

Port B: Oligomycin (to inhibit ATP synthase).

-

Port C: FCCP (a classical uncoupler to measure maximal respiration).

-

Port D: Rotenone and Antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).

-

-

Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol.

-

-

Data Analysis: The Seahorse software will measure OCR in real-time. Analyze the data to determine basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

Experimental Workflow for OCR Measurement

Assessment of Mitochondrial Membrane Potential

This protocol is a generalized procedure based on methodologies described in the cited literature.

Objective: To measure changes in mitochondrial membrane potential in response to BAM15 using a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

Materials:

-

Cultured cells

-

Fluorescent dye (TMRM or JC-1)

-

BAM15 stock solution (in DMSO)

-

FCCP (as a positive control)

-

Fluorescence microscope or flow cytometer

-

Appropriate buffer (e.g., HBSS)

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Dye Loading: Incubate cells with the fluorescent dye (e.g., TMRM) in a suitable buffer for 30 minutes at 37°C, protected from light.

-

Wash: Gently wash the cells with pre-warmed buffer to remove excess dye.

-

Drug Treatment: Add different concentrations of BAM15 or FCCP to the cells and incubate for a short period (e.g., 10-30 minutes).

-

Imaging/Analysis:

-

Fluorescence Microscopy: Capture images of the cells and quantify the fluorescence intensity. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. A shift in the fluorescence peak to a lower intensity indicates depolarization.

-

-

Data Analysis: Quantify the change in fluorescence intensity relative to a vehicle control.

Conclusion and Future Directions

BAM15 represents a significant advancement in the field of mitochondrial uncouplers, demonstrating promising preclinical efficacy in models of obesity and related metabolic disorders. Its selectivity for the mitochondrial membrane and favorable safety profile compared to older compounds make it a compelling candidate for further development. Future research should focus on optimizing its pharmacokinetic properties to extend its half-life, conducting long-term safety and efficacy studies in larger animal models, and ultimately, translating these findings to human clinical trials. The continued investigation of BAM15 and its analogs holds the potential to deliver a novel therapeutic strategy for a range of debilitating metabolic diseases.

References

- 1. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]

- 5. Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]

BAM15's Impact on AMP-Activated Protein Kinase (AMPK) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAM15 is a novel, synthetic small molecule that functions as a potent and selective mitochondrial protonophore uncoupler.[1][2] By disrupting the mitochondrial proton gradient, BAM15 stimulates cellular respiration and energy expenditure, leading to a cascade of metabolic effects with significant therapeutic potential.[1][3][4] A primary mechanism mediating these effects is the robust activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides an in-depth technical overview of the mechanism of action of BAM15, its direct impact on the AMPK signaling pathway, downstream metabolic consequences, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial uncouplers function by dissociating substrate oxidation in the electron transport chain (ETC) from ATP synthesis. Normally, the ETC pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force that drives ATP synthase. BAM15, as a protonophore, inserts into the inner mitochondrial membrane and facilitates the transport of protons back into the matrix, bypassing ATP synthase.

This uncoupling action has two immediate consequences:

-

Increased Respiration: To compensate for the dissipated proton gradient, the ETC accelerates its activity, leading to a marked increase in oxygen consumption.

-

Decreased ATP Synthesis Efficiency: The energy from the proton gradient is released as heat instead of being captured in ATP, leading to a decrease in the cellular ATP/ADP ratio.

This shift in cellular energy status is the critical event that links mitochondrial uncoupling by BAM15 to the activation of AMPK.

BAM15-Mediated Activation of the AMPK Signaling Pathway

AMPK is a crucial cellular energy sensor that is activated during states of low energy (high AMP/ATP ratio). The primary mechanism of BAM15-induced AMPK activation is the reduction in ATP production efficiency. This change in the adenylate charge is detected by AMPK, leading to its phosphorylation at the threonine 172 residue (p-AMPKT172) by upstream kinases, which is a hallmark of its activation.

Studies have shown that BAM15 is a potent activator of AMPK, with an efficacy significantly higher than other uncouplers like CCCP and niclosamide, as well as traditional AMPK activators such as metformin (B114582) and AICAR in vascular smooth muscle cells. This activation is essential for maintaining cellular energy homeostasis and orchestrating the metabolic adaptations required to cope with the reduced efficiency of ATP synthesis.

Downstream Consequences of AMPK Activation

Once activated by BAM15, AMPK phosphorylates a host of downstream targets to restore energy balance. These actions collectively contribute to the therapeutic benefits observed with BAM15 treatment.

-

Enhanced Glucose and Lipid Metabolism: AMPK activation stimulates glucose uptake and fatty acid oxidation. In vitro studies demonstrate that BAM15 increases both insulin-independent and insulin-dependent glucose uptake, an effect that is dependent on AMPK. Activated AMPK also phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby shifting metabolism towards fatty acid oxidation.

-

Mitochondrial Biogenesis: AMPK can activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This suggests a long-term adaptive response to BAM15 treatment, enhancing the cell's capacity for oxidative metabolism.

-

Anti-Inflammatory Effects: BAM15 has been shown to mitigate inflammatory responses. In macrophages, it can suppress the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory cytokines. AMPK activation is known to play a role in reducing inflammation, which may contribute to this effect.

Quantitative Data Summary

The following tables summarize the quantitative effects of BAM15 on key cellular and metabolic parameters as reported in preclinical studies.

Table 1: In Vitro Effects of BAM15 on Cellular Respiration and AMPK Signaling

| Parameter | Cell Type | BAM15 Concentration | Observation | Comparison | Reference |

|---|---|---|---|---|---|

| AMPK Activation (p-AMPKT172) | C2C12 Myotubes | Not specified | Increased basal phosphorylation | - | |

| AMPK Activation | A10 Vascular Smooth Muscle Cells | 0.25 - 5 µmol/L | Dose-dependent increase in activation | More potent than CCCP, niclosamide, metformin, and AICAR | |

| Maximal Mitochondrial Respiration | Mouse Primary Proximal Tubule Cells | 20 µM | Peak maximal respiration | Matched 5 µM FCCP; exceeded 20 µM FCCP | |

| Proton Leak | C2C12 Myotubes | Not specified (16h treatment) | Increased relative to vehicle control | - | |

| Half-life of Respiratory Activity | C2C12 Myotubes | 1 µM (acute injection) | Extended half-life of activity | Longer than FCCP and DNP |

| Cell Viability (Caspase 3/7) | C2C12 Myotubes | Up to 40 µM | No induced activity | Lower cytotoxicity than DNP and FCCP at all doses | |

Table 2: In Vivo Metabolic Effects of BAM15 in Animal Models

| Parameter | Animal Model | BAM15 Administration | Key Findings | Reference |

|---|---|---|---|---|

| Body Weight & Fat Mass | Diet-Induced Obese C57BL/6J Mice | Mixed in 60% HFD | Resistant to weight gain; reduced fat accrual | |

| Food Intake | Diet-Induced Obese Mice | Oral | No change in food intake | |

| Body Temperature | Diet-Induced Obese Mice | Oral | No change in body temperature | |

| Glycemic Control | Diet-Induced Obese Mice | Oral | Improved whole-body glucose clearance and insulin (B600854) sensitivity | |

| Tissue-Specific AMPK Activation | Diet-Induced Obese Mice | 3 weeks of treatment | Highly upregulated in inguinal white adipose tissue (iWAT); modestly elevated in muscle |

| Sepsis-Induced Acute Kidney Injury | CLP Mouse Model | 5 mg/kg i.p. | Increased phosphorylated AMPK in the kidney | |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. Below are summarized protocols for key experiments used to evaluate BAM15's effects on AMPK signaling.

Cell Culture and Treatment

-

Cell Lines: C2C12 mouse myotubes are commonly used to study muscle metabolism. A10 rat aortic smooth muscle cells are used for vascular studies.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO₂ atmosphere.

-

BAM15 Treatment: BAM15 is dissolved in DMSO to create a stock solution. For experiments, cells are incubated with varying concentrations of BAM15 (typically in the low micromolar range, e.g., 1-20 µM) for durations ranging from minutes for acute signaling events to 16-24 hours for chronic metabolic adaptations.

Western Blotting for AMPK and Downstream Targets

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies. Key primary antibodies include those against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. The signal is visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Analysis of Mitochondrial Respiration

-

Instrumentation: Seahorse XF Analyzers (Agilent) are the standard for measuring real-time cellular bioenergetics.

-

Assay Principle: The assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

-

Procedure:

-

Cells are seeded in Seahorse XF microplates.

-

After BAM15 treatment, the culture medium is replaced with a specialized assay medium.

-

The microplate is placed in the analyzer, and baseline OCR is measured.

-

A mitochondrial stress test is performed by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a classical uncoupler to measure maximal respiration), and a mixture of rotenone/antimycin A (Complex I and III inhibitors, to measure non-mitochondrial respiration).

-

BAM15's effect on parameters like basal respiration, proton leak, and maximal respiration can be determined from the resulting OCR profile.

-

Visualizations: Pathways and Workflows

Signaling Pathway of BAM15-Mediated AMPK Activation

Caption: BAM15 induces proton leak, decreasing the ATP/ADP ratio and activating AMPK.

Experimental Workflow for Assessing BAM15's Impact

Caption: Standard workflow for evaluating BAM15 from cell-based assays to animal models.

Logical Relationship: BAM15 to Metabolic Benefits

Caption: Core logic: BAM15 uncouples mitochondria, activating AMPK for metabolic benefits.

Safety and Tolerability

A significant advantage of BAM15 over classical uncouplers like 2,4-dinitrophenol (B41442) (DNP) is its improved safety profile. In vitro studies show that BAM15 has lower cytotoxicity and selectively depolarizes the mitochondrial membrane without affecting the plasma membrane potential. Furthermore, preclinical in vivo studies demonstrate that BAM15 does not adversely affect food intake or core body temperature at efficacious doses, mitigating key risks associated with previous generations of uncoupling agents.

Conclusion and Future Directions

BAM15 is a promising therapeutic agent that exerts profound metabolic effects primarily through the mechanism of mitochondrial uncoupling and subsequent activation of the AMPK signaling pathway. This activation drives increased glucose uptake, enhanced fatty acid oxidation, and improved insulin sensitivity, making BAM15 a strong candidate for the treatment of obesity, type 2 diabetes, and other related metabolic disorders like non-alcoholic fatty liver disease.

While its preclinical efficacy and safety are encouraging, challenges remain, including its high lipophilicity, which may require the development of alternative delivery methods for optimal clinical application. Further research is necessary to fully elucidate its long-term effects and translate the promising preclinical findings into effective therapies for human metabolic diseases.

References

- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BAM15 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

BAM15: A Deep Dive into a Novel Mitochondrial Protonophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAM15 is a novel small molecule that acts as a mitochondrial protonophore, uncoupling oxidative phosphorylation from ATP synthesis. This process leads to an increase in mitochondrial respiration and energy expenditure, making BAM15 a promising therapeutic candidate for a range of metabolic diseases, including obesity and type 2 diabetes, as well as conditions linked to mitochondrial dysfunction. Unlike classical uncouplers such as 2,4-dinitrophenol (B41442) (DNP), BAM15 exhibits a superior safety profile, with high selectivity for mitochondria and a reduced tendency to cause off-target effects like plasma membrane depolarization or hyperthermia.[1][2][3][4] This technical guide provides a comprehensive overview of BAM15, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Core Mechanism of Action

BAM15 functions by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase.[3] This dissipation of the proton gradient uncouples the electron transport chain from ATP production, forcing the cell to increase its metabolic rate to compensate for the reduced efficiency of energy generation. The energy that would have been used for ATP synthesis is instead released as heat. However, studies have shown that BAM15 does not significantly alter body temperature in animal models.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on BAM15.

| Parameter | Value | Cell/Animal Model | Notes | Reference(s) |

| EC50 for Oxygen Consumption Rate (OCR) | ~1.4 µM | Normal Murine Liver (NMuLi) cells | BAM15 was found to be approximately 7-fold more potent than DNP (EC50 ~10.1 µM). | |

| Caspase 3/7 Activation | No significant activation up to 40 µM | C2C12 myotubes | In contrast, DNP and FCCP induced caspase 3/7 activity at 5 µM and 10 µM, respectively. | |

| Inhibition of Cell Viability (IC50) | 27.07 µM | Vero cells | Demonstrates a therapeutic window compared to its anti-Toxoplasma gondii activity (EC50 of 1.25 µM). |

| Parameter | Effect of BAM15 Treatment | Animal Model | Treatment Details | Reference(s) |

| Body Weight | Prevents diet-induced weight gain | C57BL/6J mice on a high-fat diet | 0.1% w/w BAM15 in diet for 3 weeks | |

| Fat Mass | Significant reduction | C57BL/6J mice on a high-fat diet | 0.1% w/w BAM15 in diet for 3 weeks | |

| Lean Mass | No significant change | C57BL/6J mice on a high-fat diet | 0.1% w/w BAM15 in diet for 3 weeks | |

| Food Intake | No significant change | C57BL/6J mice on a high-fat diet | 0.1% w/w BAM15 in diet for 3 weeks | |

| Oxygen Consumption | Increased by ~15% during the dark cycle | C57BL/6J mice on a Western diet | 0.1% BAM15 in diet | |

| Fasting Blood Glucose | Significantly improved | db/db mice | 0.1% BAM15 in diet | |

| Glucose Tolerance | Significantly improved | db/db mice | 0.1% BAM15 in diet | |

| Liver Triglyceride Content | Significantly reduced | db/db mice | 0.2% BAM15 in diet | |

| Sepsis Survival | Increased from 25% to 75% (early treatment) | CLP mouse model of sepsis | 5 mg/kg i.p. at time of CLP |

Signaling Pathways and Experimental Workflows

Signaling Pathway of BAM15 Action

BAM15-mediated mitochondrial uncoupling initiates a cascade of cellular signaling events, primarily through the activation of AMP-activated protein kinase (AMPK). The decrease in ATP production and subsequent increase in the AMP/ATP ratio activates AMPK, a master regulator of cellular energy homeostasis. Activated AMPK, in turn, promotes catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP.

Caption: Signaling pathway illustrating how BAM15 induces a metabolic shift.

Experimental Workflow for Assessing BAM15 Efficacy

A typical preclinical workflow to evaluate the efficacy of BAM15 involves a series of in vitro and in vivo experiments. This begins with cellular assays to determine its effect on mitochondrial respiration and cellular viability, followed by animal studies to assess its impact on metabolic parameters in disease models.

Caption: A standard workflow for the preclinical evaluation of BAM15.

Detailed Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from methodologies described in studies evaluating mitochondrial function in response to BAM15.

Objective: To measure the effect of BAM15 on mitochondrial respiration in live cells.

Materials:

-

Seahorse XF Analyzer (e.g., XF96, XFp)

-

Seahorse XF Cell Culture Microplates

-

Cells of interest (e.g., C2C12 myotubes, NMuLi cells)

-

BAM15, Oligomycin, FCCP, Rotenone/Antimycin A

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere and/or differentiate overnight.

-

Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Medium Preparation: Warm the supplemented Seahorse XF Base Medium to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation: Remove the cell culture medium from the microplate and wash twice with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Compound Plate Preparation: Prepare a stock solution of BAM15 and other mitochondrial stressors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

Seahorse XF Assay: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer. Program the instrument to perform baseline measurements followed by sequential injections of the compounds. A typical injection strategy is:

-

Port A: BAM15 (or vehicle control)

-

Port B: Oligomycin (to inhibit ATP synthase)

-

Port C: FCCP (a classical uncoupler to induce maximal respiration)

-

Port D: Rotenone/Antimycin A (to inhibit Complex I and III, shutting down mitochondrial respiration)

-

-

Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Membrane Potential using TMRM

This protocol is based on methods used to assess mitochondrial depolarization following BAM15 treatment.

Objective: To measure changes in mitochondrial membrane potential in response to BAM15.

Materials:

-

Cells of interest

-

Tetramethylrhodamine, Methyl Ester (TMRM)

-

BAM15, FCCP (as a positive control)

-

Flow cytometer or fluorescence microscope

-

Appropriate cell culture medium and buffers

Procedure:

-

Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 6-well plate for flow cytometry, glass-bottom dish for microscopy).

-

TMRM Staining: Incubate the cells with a low concentration of TMRM (e.g., 125 nM) in culture medium for 30 minutes at 37°C. This allows the dye to accumulate in active mitochondria.

-

BAM15 Treatment: Following TMRM incubation, treat the cells with varying concentrations of BAM15 or a positive control like FCCP for a defined period (e.g., 10-30 minutes).

-

Sample Preparation for Flow Cytometry:

-

Gently detach the cells using a non-enzymatic cell dissociation solution.

-

Centrifuge the cells at a low speed (e.g., 700 x g for 5 minutes) and resuspend them in a suitable buffer (e.g., unbuffered DMEM).

-

-

Analysis:

-

Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE). A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Fluorescence Microscopy: Capture images of the cells. A reduction in the red fluorescence signal from the mitochondria indicates a loss of membrane potential.

-

-

Data Interpretation: Compare the fluorescence intensity of BAM15-treated cells to that of vehicle-treated (control) and FCCP-treated (positive control) cells.

Western Blot for AMPK Activation

This protocol is a standard method to detect the phosphorylation and activation of AMPK following BAM15 treatment.

Objective: To determine if BAM15 treatment leads to the activation of AMPK by assessing its phosphorylation status.

Materials:

-

Cells of interest

-

BAM15

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cultured cells with BAM15 for the desired time and concentration.

-

Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK. An increase in this ratio indicates AMPK activation.

Conclusion

BAM15 represents a significant advancement in the field of mitochondrial uncouplers. Its potent and selective action, coupled with a favorable safety profile, makes it a valuable tool for research into mitochondrial physiology and a promising therapeutic candidate for a variety of metabolic and mitochondrial-related diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this intriguing molecule.

References

BAM15: A Novel Mitochondrial Uncoupler with Therapeutic Potential in Obesity and Type 2 Diabetes